molecular formula C5H4N2S B3420066 2-Ethynyl-5-methyl-1,3,4-thiadiazole CAS No. 1693759-66-8

2-Ethynyl-5-methyl-1,3,4-thiadiazole

Cat. No.: B3420066
CAS No.: 1693759-66-8
M. Wt: 124.17 g/mol
InChI Key: XVOKQHFZVPVYSJ-UHFFFAOYSA-N
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Description

2-Ethynyl-5-methyl-1,3,4-thiadiazole is a chemical compound belonging to the thiadiazole family.

Mechanism of Action

Target of Action

Similar 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity , suggesting that their targets may include various enzymes or proteins essential to the survival and growth of microorganisms.

Mode of Action

This disruption can inhibit the growth of the hyphae, leading to the death of the organism .

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it is plausible that this compound may interfere with essential biochemical pathways in microorganisms, such as those involved in cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Similar 1,3,4-thiadiazole derivatives have been shown to cause changes in the permeability of the cell membrane , which can lead to cell death .

Preparation Methods

The synthesis of 2-Ethynyl-5-methyl-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of ethynyl-substituted hydrazine derivatives with carbon disulfide, followed by methylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-Ethynyl-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Ethynyl-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Comparison with Similar Compounds

2-Ethynyl-5-methyl-1,3,4-thiadiazole can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

2-ethynyl-5-methyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-3-5-7-6-4(2)8-5/h1H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKQHFZVPVYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1693759-66-8
Record name 2-ethynyl-5-methyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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